26-Deoxylaidlomycin
Overview
Description
26-Deoxylaidlomycin is an antibiotic compound isolated from the microorganism Streptomyces jacareensis. . This compound is part of the polyether antibiotics family, which are known for their ionophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 26-Deoxylaidlomycin is typically produced through fermentation processes involving the microorganism Streptomyces jacareensis. The biosynthesis of this antibiotic is intensified between the fourth and seventh day of fermentation . The fermentation medium often contains a mix of free sugars and amilaceous materials to optimize yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized media and controlled conditions to maximize yield. The process requires careful monitoring of the fermentation parameters to ensure the production of high-quality antibiotic.
Chemical Reactions Analysis
Types of Reactions: 26-Deoxylaidlomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
26-Deoxylaidlomycin has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of polyether antibiotics.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a growth promoter in livestock.
Mechanism of Action
The mechanism of action of 26-Deoxylaidlomycin involves its ionophoric properties, which allow it to disrupt the ion balance within bacterial cells. This disruption leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death. The compound targets the cell membrane and interferes with ion transport, making it effective against Gram-positive bacteria .
Comparison with Similar Compounds
- Laidlomycin
- Monensin
- Salinomycin
Comparison: 26-Deoxylaidlomycin is unique among its similar compounds due to its specific ionophoric properties and its effectiveness against certain Gram-positive bacteria. While laidlomycin and monensin also exhibit ionophoric activity, this compound has shown distinct advantages in specific applications, such as treating poultry coccidiosis .
Properties
IUPAC Name |
4-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O11/c1-11-28(39)44-30(24(7)33(40)41)23(6)31-22(5)25(38)18-37(47-31)15-14-34(8,48-37)27-12-13-35(9,45-27)32-20(3)17-26(43-32)29-19(2)16-21(4)36(10,42)46-29/h19-27,29-32,38,42H,11-18H2,1-10H3,(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRAEKVSUWNMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C)O)C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907980 | |
Record name | 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102674-88-4 | |
Record name | 26-Deoxylaidlomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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